4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester
Description
4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a piperazine derivative characterized by a 2,4,6-trimethylbenzenesulfonyl group at the piperazine nitrogen and an ethyl ester moiety. The trimethylbenzenesulfonyl substituent introduces significant steric bulk and electron-donating effects, which may influence the compound’s reactivity, solubility, and pharmacological profile.
Properties
IUPAC Name |
ethyl 4-(2,4,6-trimethylphenyl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-5-22-16(19)17-6-8-18(9-7-17)23(20,21)15-13(3)10-12(2)11-14(15)4/h10-11H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWLDFIBNJAGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Sulfonylation: The piperazine ring is then sulfonylated using 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is often a sulfone derivative.
Reduction: The major product is typically the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Sulfonyl Group Variations
- Target Compound : The 2,4,6-trimethylbenzenesulfonyl group is electron-rich due to methyl substituents, reducing electrophilicity compared to electron-deficient sulfonyl groups (e.g., nitro- or chloro-substituted analogs). This may enhance stability against nucleophilic attack .
- 4-(4-Chloro-3-nitrobenzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester (SC-35432) : The chloro-nitrobenzenesulfonyl group is electron-withdrawing, increasing reactivity in substitution reactions. Such groups are often leveraged in medicinal chemistry for targeted covalent binding .
- 4-[(2-carboxy-phenyl)-phenyl-methyl]-piperazine-1-carboxylic acid tert-butyl ester (11-b) : Contains a carboxylic acid substituent, enhancing polarity and hydrogen-bonding capacity, which contrasts with the hydrophobic trimethylbenzenesulfonyl group .
Ester Group Variations
- Ethyl Ester (Target) : Ethyl esters generally exhibit moderate lipophilicity and hydrolytic stability. In , ethyl ester analogs (e.g., compound 9b) showed high yields (89.1%) and HPLC purity (98%), suggesting efficient synthesis and purification .
- Allyl/Isobutyl Esters (Compounds 9c, 9d) : Allyl esters (69.6% yield) and isobutyl esters (82.0% yield) demonstrated lower synthetic efficiency compared to ethyl esters, possibly due to steric hindrance during coupling reactions .
Physicochemical Properties
Retention Time and Purity
- Ethyl Ester Analogs () : Retention times (5.8–6.6 min) and HPLC purity (89–98%) correlate with ester group size. The target compound’s trimethylbenzenesulfonyl group may increase retention time slightly due to hydrophobicity .
- 4-(6-Amino-7-methoxy-3-phenyl-[1,8]naphthyridin-2-yl)-piperazine-1-carboxylic acid ethyl ester: Higher molecular weight (407.47 g/mol) and aromaticity result in distinct chromatographic behavior compared to simpler sulfonyl derivatives .
Solubility and Stability
- The trimethylbenzenesulfonyl group likely reduces aqueous solubility but enhances membrane permeability. In contrast, carboxylic acid derivatives (e.g., compound 11-b) exhibit higher solubility in polar solvents .
Biological Activity
4-(2,4,6-Trimethyl-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a compound of interest due to its potential biological activities, particularly as a modulator of fatty acid amide hydrolase (FAAH) and its implications in various therapeutic areas including pain management and anxiety treatment. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzenesulfonyl group and an ethyl ester functional group. The structure can be represented as follows:
The primary mechanism of action for this compound is its role as an inhibitor of FAAH. FAAH is responsible for the hydrolysis of endocannabinoids such as anandamide, which play critical roles in pain modulation, inflammation, and mood regulation. By inhibiting FAAH, this compound may increase the levels of these endocannabinoids, thereby enhancing their physiological effects.
Pain Management
Studies have demonstrated that compounds similar to this compound exhibit significant analgesic properties. For instance:
- Acute Pain Models : In rat models of acute tissue injury, the compound has been shown to reduce tactile allodynia and thermal hyperalgesia effectively .
- Neuropathic Pain Models : It also demonstrates efficacy in models of neuropathic pain (e.g., spinal nerve ligation), suggesting its potential use in chronic pain conditions .
Anxiety and Mood Disorders
The modulation of endocannabinoid levels through FAAH inhibition can also lead to anxiolytic effects. Increased anandamide levels are associated with reduced anxiety behaviors in animal models. This suggests that the compound may have therapeutic applications in treating anxiety disorders.
Data Table: Biological Activity Summary
Case Studies
- Study on FAAH Inhibitors : A study evaluated several piperazine derivatives for their ability to inhibit FAAH. The results indicated that compounds with similar structural features to this compound showed promising results in increasing endogenous cannabinoid levels and reducing pain responses .
- Clinical Implications : Clinical trials involving related compounds have highlighted the potential for FAAH inhibitors to serve as broad-spectrum analgesics. These findings support the hypothesis that this compound may be beneficial in clinical settings for managing pain and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
